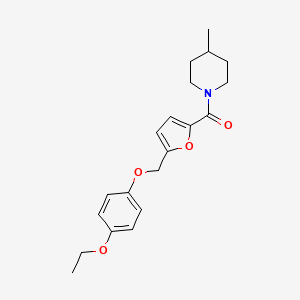
(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound It is characterized by the presence of a furan ring, a piperidine ring, and an ethoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenoxy group: This step involves the reaction of the furan derivative with 4-ethoxyphenol in the presence of a suitable catalyst.
Attachment of the piperidine ring: The final step involves the reaction of the intermediate with 4-methylpiperidine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. For example, it could be studied for its effects on neurological disorders due to the presence of the piperidine ring, which is a common motif in many neuroactive drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine rings could play a role in binding to these targets, while the ethoxyphenoxy group may influence the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Phenoxymethyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but lacks the ethoxy group.
(5-((4-Methoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H25NO4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H25NO4/c1-3-23-16-4-6-17(7-5-16)24-14-18-8-9-19(25-18)20(22)21-12-10-15(2)11-13-21/h4-9,15H,3,10-14H2,1-2H3 |
InChI-Schlüssel |
BFQYFMATBVTFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


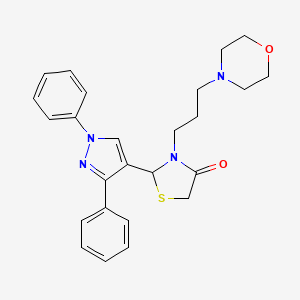

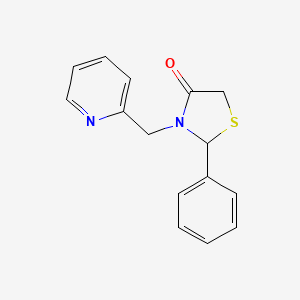

![6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B10816097.png)
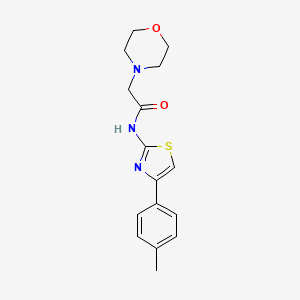
![2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B10816103.png)

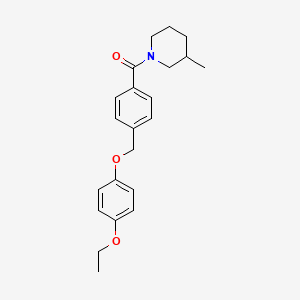
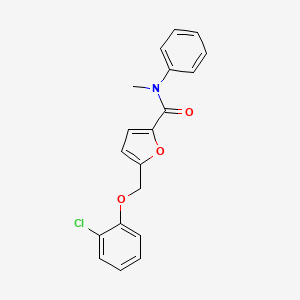
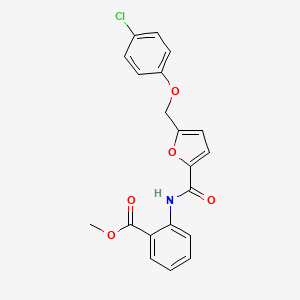
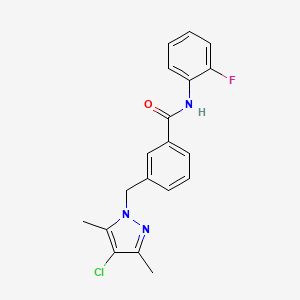
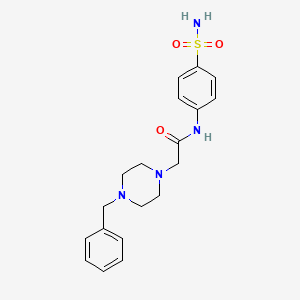
![5-benzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10816165.png)
